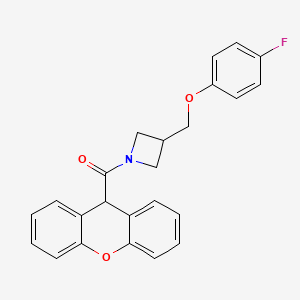

![molecular formula C16H15N3O2 B2898288 ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate CAS No. 934140-69-9](/img/structure/B2898288.png)

ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

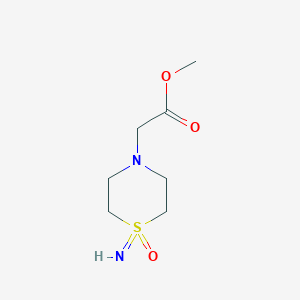

The compound “ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate” is a complex organic molecule. It contains a quinoline moiety (a nitrogen-containing aromatic ring), an amino group, a cyano group, and an ethyl ester group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, the amino group, the cyano group, and the ethyl ester. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano, amino, and ester groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Crystal Packing Interactions

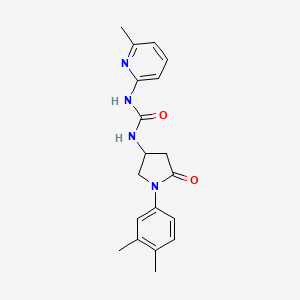

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits unique crystal packing interactions through rare N⋯π and O⋯π interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure. This compound demonstrates the importance of non-hydrogen bonding interactions in molecular assembly and crystal formation, which could inform the design of new materials with specific properties (Zhang et al., 2011).

Molecular Docking and Biological Potentials

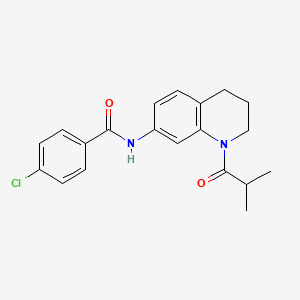

The synthesis and investigation of derivatives related to ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate have shown significant biological potentials. These derivatives have been tested for antioxidant, antiulcer, and anti-inflammatory activities, exhibiting promising results in rats and suggesting potential therapeutic applications. The molecular docking studies also highlighted the compounds' ability to fit within the active sites of enzymes, similar to known drugs, indicating a strong potential for pharmaceutical development (Borik & Hussein, 2021).

Antibacterial and Antimicrobial Properties

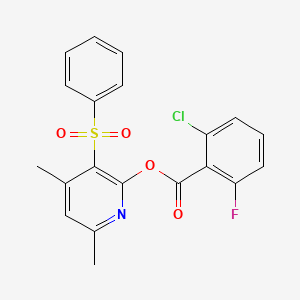

Further research into compounds structurally related to this compound has uncovered potential antibacterial and antimicrobial properties. These studies suggest that such compounds can be effective against a variety of bacterial and fungal pathogens, offering a foundation for the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Cobalt-Catalyzed Coupling

Research on cobalt-catalyzed, aminoquinoline-directed ortho-functionalization of sp2 C–H bonds with alkenes presents a method that could be applicable for the synthesis of compounds including this compound. This technique allows for the formation of products under mild conditions, showcasing a versatile approach to synthesizing complex molecules with potential applications in medicinal chemistry and material science (Grigorjeva & Daugulis, 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-3-21-16(20)12(9-17)10-18-15-8-11(2)19-14-7-5-4-6-13(14)15/h4-8,10H,3H2,1-2H3,(H,18,19)/b12-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBMICIQAXGITO-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=CC(=NC2=CC=CC=C21)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)

![N1-(3-ethoxypropyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2898224.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)